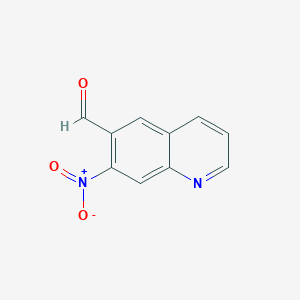
7-Nitroquinoline-6-carbaldehyde
Cat. No. B8392064
M. Wt: 202.17 g/mol
InChI Key: HSZTVYCMBSQRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07645760B2
Procedure details


6-Methyl-7-nitroquinoline (Achylediani,R. et al. Izvestiya Akademii Nauk Gruzii, Seriya Khimicheskaya (1996), 22(1-4), 43-47) (14 g; 74 mmol) was dissolved in DMF (200 ml) and treated with tert.butoxy-bis(dimethylamino)methan (64.5 ml; 313 mmol) at 160° C. for 30 min. The reaction mixture was evaporated and purified by dissolving in THF (30 ml ), adding TBME (1.5 l) and filtering from the brown precipitate. The filtrate was evaporated to dryness and dissolved in THF (300 ml). NalO4 (95.6 g; 446 mmol) dissolved in water (5 l) was added under stirring within 45 min. The reaction mixture was extracted with EtOAc three times, the combined organic phases were dried over Na2SO4, evaporated to dryness and purified via chromatography (SiO2, toluene/TBME 96/10) to yield the title compound as yellowish crystals (9.5 g; 63%), which were used in the following step.



Name
Yield
63%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13])[N:8]=[CH:7][CH:6]=[CH:5]2.C([O:19]C(N(C)C)N(C)C)(C)(C)C>CN(C=O)C>[N+:12]([C:11]1[CH:10]=[C:9]2[C:4]([CH:5]=[CH:6][CH:7]=[N:8]2)=[CH:3][C:2]=1[CH:1]=[O:19])([O-:14])=[O:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C2C=CC=NC2=CC1[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
64.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(N(C)C)N(C)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring within 45 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
by dissolving in THF (30 ml )
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
adding TBME (1.5 l)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtering from the brown precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in THF (300 ml)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
NalO4 (95.6 g; 446 mmol) dissolved in water (5 l)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted with EtOAc three times
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic phases were dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified via chromatography (SiO2, toluene/TBME 96/10)
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=C2C=CC=NC2=C1)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.5 g | |
| YIELD: PERCENTYIELD | 63% | |
| YIELD: CALCULATEDPERCENTYIELD | 63.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
